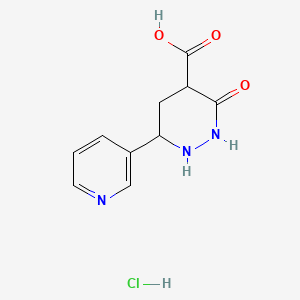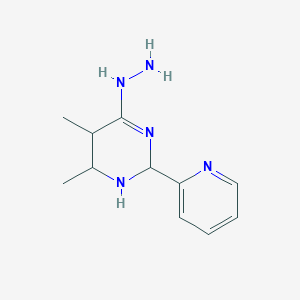
(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyrimidine ring, and a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, reduced pyridine derivatives, and various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for further pharmacological studies .
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. They are evaluated for their efficacy in treating various diseases, including bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with biological macromolecules, leading to the inhibition of key enzymes and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes, disrupting their metabolic processes and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)amine: Similar structure but with an amine group instead of hydrazine.
(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)thioether: Contains a thioether group instead of hydrazine.
Uniqueness
The uniqueness of (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine lies in its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Eigenschaften
Molekularformel |
C11H17N5 |
|---|---|
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
(5,6-dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H17N5/c1-7-8(2)14-11(15-10(7)16-12)9-5-3-4-6-13-9/h3-8,11,14H,12H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
NNZUINCXLJBTAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC(N=C1NN)C2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



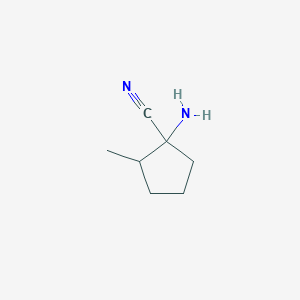
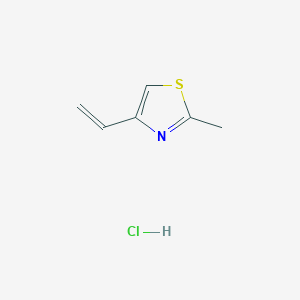
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)
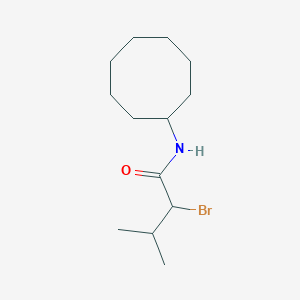
![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B12315640.png)
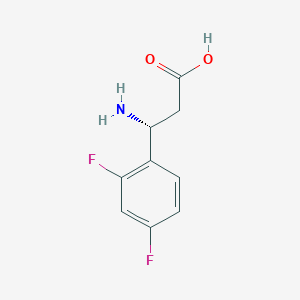
![4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315654.png)
![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)
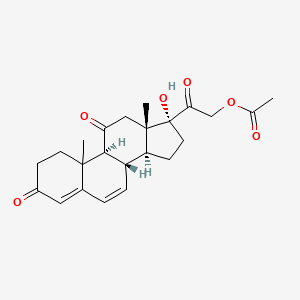
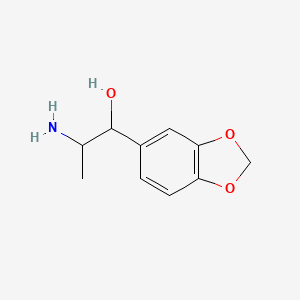
![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315677.png)
